molecular formula C27H27N5O6S B11635898 ethyl N-[(5-{4-[(3-carbamoyl-4-methoxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate

ethyl N-[(5-{4-[(3-carbamoyl-4-methoxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate

Cat. No.: B11635898
M. Wt: 549.6 g/mol
InChI Key: MQKLYIVEGBNYFI-UHFFFAOYSA-N
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Description

Ethyl N-[(5-{4-[(3-carbamoyl-4-methoxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phthalazinyl group, a sulfonyl group, and a glycinate moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(5-{4-[(3-carbamoyl-4-methoxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(5-{4-[(3-carbamoyl-4-methoxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur at positions susceptible to nucleophilic attack, such as the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of ethyl N-[(5-{4-[(3-carbamoyl-4-methoxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-[(5-{4-[(3-carbamoyl-4-methoxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development efforts.

Properties

Molecular Formula

C27H27N5O6S

Molecular Weight

549.6 g/mol

IUPAC Name

ethyl 2-[[5-[4-(3-carbamoyl-4-methoxyanilino)phthalazin-1-yl]-2-methylphenyl]sulfonylamino]acetate

InChI

InChI=1S/C27H27N5O6S/c1-4-38-24(33)15-29-39(35,36)23-13-17(10-9-16(23)2)25-19-7-5-6-8-20(19)27(32-31-25)30-18-11-12-22(37-3)21(14-18)26(28)34/h5-14,29H,4,15H2,1-3H3,(H2,28,34)(H,30,32)

InChI Key

MQKLYIVEGBNYFI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNS(=O)(=O)C1=C(C=CC(=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)OC)C(=O)N)C

Origin of Product

United States

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